molecular formula C14H11ClN2O B13679214 2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13679214
M. Wt: 258.70 g/mol
InChI Key: QAFNIPOWUHLPSG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it an attractive candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with an appropriate aldehyde and isocyanide. One common method is the Groebke–Blackburn–Bienaymé reaction, which is a multi-component reaction that efficiently produces imidazo[1,2-a]pyridine derivatives . The reaction conditions often include the use of a non-nucleophilic solvent such as tert-butanol to increase the yield and reduce side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products .

Scientific Research Applications

2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(2-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-10-6-7-17-9-13(16-14(17)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3

InChI Key

QAFNIPOWUHLPSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3Cl

Origin of Product

United States

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